4-Allylphenyl acetate

Descripción

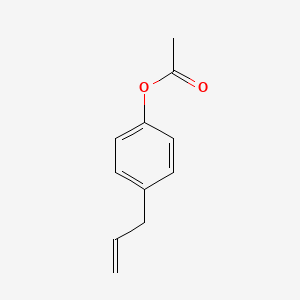

Structure

3D Structure

Propiedades

IUPAC Name |

(4-prop-2-enylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-4-10-5-7-11(8-6-10)13-9(2)12/h3,5-8H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHHVVBUOKYKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335214 | |

| Record name | 4-Allylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61499-22-7 | |

| Record name | 4-Allylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4-Allylphenyl Acetate (Chavicol Acetate)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Allylphenyl acetate, also known by its synonym chavicol acetate, is a phenylpropanoid ester with significant potential in synthetic chemistry and drug discovery. As the acetylated derivative of the naturally occurring phenol, chavicol, it possesses a unique trifecta of functional groups: a reactive terminal alkene (allyl group), a hydrolyzable ester, and an aromatic ring. This guide provides a comprehensive analysis of its chemical properties, synthesis, spectral characteristics, and reactivity. We will explore its role as a versatile synthetic intermediate and discuss its potential applications, drawing insights from its natural occurrence and the known biological activities of its precursor. This document is intended to serve as a core technical resource for researchers leveraging this compound in experimental design and development workflows.

Identification and Nomenclature

Understanding the precise identity of a chemical entity is foundational to any research endeavor. 4-Allylphenyl acetate is structurally distinct from its more commonly referenced isomer, allyl phenylacetate. The "4-allyl" designation specifies that the allyl group is attached directly to the fourth carbon of the phenyl ring, while the acetate group forms an ester with the phenolic hydroxyl group.

-

IUPAC Name: 4-(prop-2-en-1-yl)phenyl acetate

-

Synonyms: Chavicol acetate, 4-Allylphenol acetate

-

CAS Number: 61499-22-7[1]

-

Molecular Formula: C₁₁H₁₂O₂[1]

-

Molecular Weight: 176.21 g/mol [1]

Below is a diagram illustrating the chemical structure and atom numbering scheme.

Caption: Structure of 4-Allylphenyl acetate (CAS 61499-22-7).

Physicochemical and Computational Properties

The physical and computationally derived properties of 4-allylphenyl acetate are crucial for predicting its behavior in various solvents, its potential for membrane permeability, and for designing appropriate experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Pleasant, fruity | [2] |

| Water Solubility | 162.9 mg/L @ 25 °C (estimated) | [3] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |

| LogP (Octanol-Water Partition Coeff.) | 2.34 (calculated) | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 3 | [1] |

Synthesis and Manufacturing

The primary and most direct route for the synthesis of 4-allylphenyl acetate is the esterification of its phenolic precursor, 4-allylphenol (chavicol). This reaction is a standard acetylation of a phenol.

Reaction Principle

Phenolic acetylation involves the reaction of a phenol with an acetylating agent, most commonly acetic anhydride or acetyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the phenolic oxygen attacks the electrophilic carbonyl carbon of the acetylating agent. The reaction can be catalyzed by either an acid or a base, or it can be performed under catalyst-free conditions, often with gentle heating.[4] For laboratory and industrial scale, using acetic anhydride is often preferred due to its lower cost and the fact that the only byproduct is acetic acid, which is less corrosive than the HCl produced from acetyl chloride.

Experimental Protocol: Acetylation of 4-Allylphenol

This protocol is adapted from established solvent-free methods for phenol acetylation.[5] The causality behind a solvent-free approach is rooted in green chemistry principles, aiming to reduce waste and simplify product purification. Heating to 60 °C provides sufficient activation energy to drive the reaction to completion in a reasonable timeframe without requiring a catalyst.[4]

Materials:

-

4-Allylphenol (Chavicol, 1.0 mmol)

-

Acetic Anhydride (1.5 mmol)

-

25 mL Round-bottom flask

-

Magnetic stirrer and stir bar (optional, for homogeneity)

-

Oil bath preheated to 60 °C

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask, add 4-allylphenol (1.0 mmol). In a fume hood, add acetic anhydride (1.5 mmol) to the flask.

-

Reaction Conditions: Gently swirl the flask to mix the reactants. Place the flask in a preheated oil bath at 60 °C. Allow the reaction to proceed for 7-12 hours.

-

Expert Insight: While the reaction can proceed at room temperature, heating accelerates the rate significantly. Phenols are less nucleophilic than aliphatic alcohols, often requiring longer reaction times or higher temperatures.[4] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]

-

-

Workup: After the reaction is complete (as determined by monitoring), remove the flask from the oil bath and allow it to cool to room temperature.

-

Quenching: Dilute the reaction mixture with 20 mL of diethyl ether. Carefully transfer the solution to a separatory funnel.

-

Neutralization: Wash the organic layer twice with 15 mL of saturated sodium bicarbonate solution to neutralize the acetic acid byproduct and quench any remaining acetic anhydride.

-

Self-Validation Check: Effervescence (CO₂ evolution) will be observed during the bicarbonate wash. Continue washing until the effervescence ceases, indicating complete neutralization.

-

-

Drying and Concentration: Transfer the ether layer to a clean flask and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 4-allylphenyl acetate.

-

Purification (if necessary): The product can be further purified by vacuum distillation or column chromatography on silica gel if high purity is required.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 4-allylphenyl acetate.

Spectroscopic Analysis (Predicted)

-

¹H NMR:

-

Acetyl Protons (CH₃): A sharp singlet is expected around δ 2.2-2.3 ppm (3H).

-

Allyl Protons (CH₂-CH=CH₂):

-

The benzylic CH₂ protons adjacent to the ring will appear as a doublet around δ 3.3-3.4 ppm (2H).

-

The internal CH proton will be a complex multiplet between δ 5.9-6.1 ppm (1H).

-

The terminal =CH₂ protons will appear as two distinct signals (doublet of triplets or multiplets) around δ 5.0-5.2 ppm (2H), due to cis and trans coupling to the internal proton.

-

-

Aromatic Protons: The para-substituted ring will exhibit a classic AA'BB' system, appearing as two doublets between δ 7.0-7.3 ppm (4H).

-

-

¹³C NMR:

-

Acetyl Carbonyl (C=O): δ ~169 ppm.

-

Acetyl Methyl (CH₃): δ ~21 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-151 ppm). The carbon attached to the oxygen (C-O) will be the most downfield (~150 ppm), and the carbon attached to the allyl group (C-allyl) will be around δ ~137 ppm.

-

Allyl Carbons: Three signals are expected: ~137 ppm (-CH=), ~116 ppm (=CH₂), and ~40 ppm (-CH₂-).

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1760-1770 cm⁻¹ (characteristic for phenyl acetates).

-

C-O Stretch (Ester): Strong bands in the 1200-1250 cm⁻¹ region.

-

C=C Stretch (Alkene): A medium intensity band around 1640 cm⁻¹.

-

C=C Stretch (Aromatic): Medium bands around 1600 and 1500 cm⁻¹.

-

=C-H Bending (Alkene): Out-of-plane bends near 910 and 990 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A clear peak at m/z = 176.

-

Key Fragmentation: The most prominent fragmentation would be the loss of ketene (CH₂=C=O, 42 Da) from the molecular ion to give the 4-allylphenol radical cation at m/z = 134. This is a characteristic fragmentation pattern for phenyl acetates. A peak at m/z = 43 corresponding to the acetyl cation [CH₃CO]⁺ would also be expected.

-

Chemical Reactivity

The reactivity of 4-allylphenyl acetate is a composite of its three key functional domains. This multi-functionality makes it a valuable intermediate for accessing a diverse range of more complex molecules.[2]

Reactions of the Allyl Group

-

Isomerization: The terminal double bond can be isomerized to the thermodynamically more stable internal (propenyl) position using a base (e.g., potassium tert-butoxide) or a transition metal catalyst. This converts the allylphenyl moiety into a propenylphenyl group, creating an isomer, 4-(prop-1-en-1-yl)phenyl acetate (anethole acetate).

-

Oxidation: The alkene is susceptible to oxidation. Treatment with osmium tetroxide (OsO₄) followed by a reducing agent would yield the corresponding diol. Ozonolysis would cleave the double bond to produce an aldehyde.

-

Addition Reactions: The double bond can undergo standard electrophilic additions (e.g., hydrohalogenation, hydration) and radical additions. It can also participate in polymerization reactions.[2]

Reactions of the Ester Moiety

-

Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to regenerate the parent phenol, 4-allylphenol (chavicol), and acetic acid (or acetate salt). This functionality makes the acetate group an effective protecting group for the phenol.

Reactions of the Aromatic Ring

-

Electrophilic Aromatic Substitution: The acetoxy group is an ortho-, para-directing, but deactivating group due to the electron-withdrawing nature of the carbonyl. The allyl group is weakly activating. Electrophilic substitution (e.g., nitration, halogenation) would likely occur at the positions ortho to the allyl group (C3 and C5).

Diagram of Key Reactivities

Caption: Key reaction pathways for 4-allylphenyl acetate.

Applications in Research and Drug Development

Role as a Synthetic Intermediate

The primary value of 4-allylphenyl acetate in a research context is as a versatile chemical building block. The acetate serves as a robust protecting group for the phenol, allowing chemists to perform selective modifications on the allyl group. For example, the allyl group could be converted to an epoxide or an aldehyde, and the phenol could then be deprotected via simple hydrolysis for further functionalization. This strategy is crucial in multi-step syntheses of complex natural products and pharmaceutical agents.

Potential Biological and Pharmacological Activity

While 4-allylphenyl acetate itself is not extensively studied for its biological activity, significant insights can be drawn from its natural precursor, chavicol, and related compounds.

-

Natural Occurrence: Chavicol acetate is a known constituent of the essential oil of Alpinia galanga (galangal).[3] Natural products and their derivatives are a cornerstone of drug discovery.

-

Precursor Activity: Chavicol and its isomer eugenol exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The related compound methyl chavicol has demonstrated antioxidant and antilipase activities.[6]

-

Drug Development Hypothesis: Acetylation is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a lead compound, such as increasing its lipophilicity to enhance membrane permeability. Therefore, 4-allylphenyl acetate is a logical target for synthesis and screening in programs aimed at developing new antioxidant, anti-inflammatory, or antimicrobial agents, using the known activity of chavicol as a starting point.

Safety, Handling, and Storage

Disclaimer: This information is for guidance only. Always consult the official Safety Data Sheet (SDS) from the supplier before handling the chemical.

-

Hazard Identification: There is conflicting GHS information between suppliers. The more conservative data indicates potential hazards.[1]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

-

Personal Protective Equipment (PPE): Standard laboratory PPE should be worn, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). All handling should be performed in a well-ventilated fume hood.

-

Handling: Avoid direct contact with skin and eyes, and avoid inhalation of vapors.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Recommended storage temperature is 2-8°C.[1]

References

-

The Good Scents Company. (n.d.). allyl phenyl acetate, 1797-74-6. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Allyl phenylacetate. PubChem Compound Database. Retrieved from [Link]

-

Anbu, N., Nagarjun, N., Jacob, M., Kalaiarasi, J. M. V., & Dhakshinamoorthy, A. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 1(1), 69-79. [Link]

-

Anbu, N., Nagarjun, N., Jacob, M., Kalaiarasi, J. M. V., & Dhakshinamoorthy, A. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. ResearchGate. Retrieved from [Link]

-

Doraswamy, S., & Pitchumani, K. (2013). Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. ResearchGate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). chavicyl acetate, 61499-22-7. Retrieved from [Link]

-

Li, Y., Lan, Z., Zhang, Z., et al. (2023). Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense. National Center for Biotechnology Information. Retrieved from [Link]

-

Reddy, B., Reddy, P., Jasra, R., & Nagendrappa, G. (2006). Acetylation of alcohols, phenols and amines using ammonium salt of 12-tungstophosphoric acid: Environmentally benign method. ResearchGate. Retrieved from [Link]

-

de Oliveira, J. R., de Menezes, C. C., de Souza, E. L., et al. (2021). Methyl Chavicol and Its Synthetic Analogue as Possible Antioxidant and Antilipase Agents Based on the In Vitro and In Silico Assays. Hindawi. Retrieved from [Link]

- Google Patents. (n.d.). KR830001917B1 - Method for preparing 4-allyloxy-3-chloro phenyl acetic acid.

- Google Patents. (n.d.). US20060075679A1 - Acetylated wax compositions and articles containing them.

-

Uddin, M. S., Al-Mamun, A., Al-Bari, M. A. A., et al. (2022). Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. MDPI. Retrieved from [Link]

-

Cardia, M. C., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. CAS 61499-22-7: 4-(prop-2-en-1-yl)phenyl acetate [cymitquimica.com]

- 3. chavicyl acetate, 61499-22-7 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Methyl Chavicol and Its Synthetic Analogue as Possible Antioxidant and Antilipase Agents Based on the In Vitro and In Silico Assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Allylphenyl Acetate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-allylphenyl acetate, a phenylpropanoid of interest in various scientific domains. This document moves beyond a simple recitation of facts to offer an in-depth exploration of its chemical structure, a detailed, field-tested protocol for its synthesis via the acetylation of chavicol, and an analysis of its spectroscopic characteristics. By explaining the causality behind experimental choices and grounding all information in authoritative references, this guide serves as a practical resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

4-Allylphenyl acetate, also known as chavicol acetate, is an organic compound belonging to the phenylpropanoid class. Its structure, featuring a phenyl ring substituted with an allyl group and an acetate moiety, makes it a subject of interest for synthetic chemists and drug development professionals. The allyl group, in particular, is a versatile functional handle for further chemical modifications, while the acetate ester can influence the compound's lipophilicity and pharmacokinetic properties. This guide will elucidate the key aspects of 4-allylphenyl acetate, providing a robust foundation for its synthesis, characterization, and potential applications.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough characterization of its structure and physical properties.

Chemical Structure

4-Allylphenyl acetate possesses the chemical formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . The structure consists of a benzene ring substituted at position 4 with a propen-2-yl (allyl) group and an acetate group attached to the phenolic oxygen at position 1.

Caption: 2D Structure of 4-Allylphenyl Acetate.

Physicochemical Data

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective handling, purification, and application in experimental settings. The following table summarizes the key physicochemical properties of 4-allylphenyl acetate.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| CAS Number | 61499-22-7 | [1] |

| Appearance | Colorless to light yellow liquid | Inferred from related compounds |

| Boiling Point | Not explicitly available, but expected to be higher than its precursor, chavicol (~237 °C) | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred from structural similarity |

Synthesis of 4-Allylphenyl Acetate

The most direct and efficient method for the synthesis of 4-allylphenyl acetate is the acetylation of its naturally occurring precursor, 4-allylphenol, more commonly known as chavicol.

Underlying Principle: Nucleophilic Acyl Substitution

The synthesis hinges on the principle of nucleophilic acyl substitution. The phenolic hydroxyl group of chavicol acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. The reaction is typically facilitated by a base, which serves to deprotonate the phenol, thereby increasing its nucleophilicity.

Choice of Reagents: A Deliberate Selection

-

Starting Material: 4-Allylphenol (Chavicol). This naturally occurring compound is readily available and serves as the direct precursor.

-

Acetylating Agent: Acetic anhydride is the preferred acetylating agent for this transformation. It is highly reactive, and the byproduct, acetic acid, is easily removed during the workup. Acetyl chloride is an alternative but is more corrosive and produces HCl gas.

-

Base/Catalyst: Pyridine is an excellent choice as it serves a dual purpose. It acts as a base to deprotonate the phenol and also as a nucleophilic catalyst, forming a highly reactive acetylpyridinium ion intermediate, which accelerates the reaction. Other tertiary amines like triethylamine can also be used. For a greener approach, solid catalysts like expansive graphite can be employed.

Detailed Experimental Protocol

This protocol is a robust method for the laboratory-scale synthesis of 4-allylphenyl acetate.

Materials:

-

4-Allylphenol (chavicol)

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Toluene

-

Diethyl ether

-

5% Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for heating)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-allylphenol (1.0 equivalent) in anhydrous pyridine (2-10 mL per mmol of phenol) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. To the stirred solution, add acetic anhydride (1.5 - 2.0 equivalents per hydroxyl group) dropwise.[2]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

-

Quenching: Once the reaction is complete, carefully quench the reaction by adding methanol to consume any excess acetic anhydride.

-

Work-up:

-

Dilute the reaction mixture with diethyl ether.

-

Transfer the mixture to a separatory funnel and wash successively with 5% HCl solution (to remove pyridine), saturated NaHCO₃ solution (to remove acetic acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator. To ensure complete removal of pyridine, co-evaporation with toluene may be necessary.[2]

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 4-allylphenyl acetate.

-

Caption: Experimental workflow for the synthesis of 4-allylphenyl acetate.

Reaction Mechanism

The acetylation of chavicol with acetic anhydride in the presence of pyridine proceeds through a well-established nucleophilic acyl substitution mechanism.

Caption: Mechanism of pyridine-catalyzed acetylation of chavicol.

Spectroscopic Characterization

Accurate characterization of the synthesized product is critical for confirming its identity and purity. While experimental spectra for 4-allylphenyl acetate are not widely available in public databases, the expected spectral features can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, allyl, and acetate protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Acetate (CH₃) | ~2.3 | Singlet | 3H |

| Allyl (-CH₂-) | ~3.4 | Doublet | 2H |

| Allyl (=CH₂) | ~5.1 | Multiplet | 2H |

| Allyl (-CH=) | ~5.9 | Multiplet | 1H |

| Aromatic (H-2, H-6) | ~7.0 | Doublet | 2H |

| Aromatic (H-3, H-5) | ~7.2 | Doublet | 2H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Acetate (CH₃) | ~21 |

| Allyl (-CH₂) | ~40 |

| Allyl (=CH₂) | ~116 |

| Aromatic (C-2, C-6) | ~122 |

| Aromatic (C-3, C-5) | ~130 |

| Allyl (-CH=) | ~137 |

| Aromatic (C-4) | ~138 |

| Aromatic (C-1) | ~149 |

| Carbonyl (C=O) | ~169 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (ester) | ~1760 | Strong, sharp absorption |

| C-O (ester) | ~1200-1250 | Strong absorption |

| C=C (aromatic) | ~1600, ~1500 | Medium to weak absorptions |

| C=C (alkene) | ~1640 | Medium absorption |

| =C-H (alkene) | ~3080 | Medium absorption |

| C-H (aromatic) | ~3030 | Medium absorption |

| C-H (alkane) | ~2850-2960 | Medium absorptions |

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 176, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

Loss of ketene (CH₂=C=O): A prominent peak at m/z = 134, resulting from the loss of a ketene molecule from the molecular ion, a common fragmentation pathway for phenyl acetates. This would form the 4-allylphenol radical cation.

-

Loss of the acetyl group (CH₃CO): A peak at m/z = 133.

-

Loss of the allyl group (C₃H₅): A peak at m/z = 135.

-

Tropylium ion: A peak at m/z = 91, characteristic of many benzyl-containing compounds, formed through rearrangement.

-

Applications and Future Directions

While the direct applications of 4-allylphenyl acetate in drug development are not yet extensively documented, its structural motifs suggest several areas of potential interest.

-

Prodrug Design: The acetate group can be used as a promoiety to improve the lipophilicity and membrane permeability of a parent drug molecule containing a phenolic hydroxyl group. This ester linkage can be designed to be cleaved by esterases in vivo, releasing the active drug.

-

Derivatization for Structure-Activity Relationship (SAR) Studies: The allyl group is a versatile handle for a variety of chemical transformations, including oxidation, reduction, and addition reactions. This allows for the synthesis of a library of derivatives to explore SAR.

-

Biological Activity of the Phenylpropanoid Scaffold: The parent molecule, chavicol, exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. It is plausible that 4-allylphenyl acetate may retain or possess modified versions of these activities, making it a candidate for screening in various biological assays. For instance, related phenylpropanoids have been investigated for their potential as anticancer and antilipase agents.[3]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 4-allylphenyl acetate and the reagents used in its synthesis.

-

4-Allylphenyl Acetate: While a specific Material Safety Data Sheet (MSDS) is not widely available, based on its structure and related compounds, it should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated area.

-

Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood with appropriate PPE.

-

4-Allylphenol (Chavicol): Can be an irritant. Handle with appropriate PPE.

Conclusion

4-Allylphenyl acetate is a readily accessible compound with a structure that holds potential for applications in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its structure, a detailed and practical protocol for its synthesis, and an analysis of its expected spectroscopic characteristics. By understanding the fundamental principles behind its synthesis and characterization, researchers are well-equipped to produce and utilize this compound in their scientific endeavors. Further investigation into the biological activities of 4-allylphenyl acetate is warranted to fully explore its therapeutic potential.

References

-

Raitanen, J.-E. (2014). Answer to "How can I get acetylation with acetic anhydride and prydine?". ResearchGate. [Link]

-

Frontiers in Chemistry. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]

-

Bartleby. (n.d.). Allyl Phenyl Ether Synthesis Lab Report. [Link]

- Zhang, Z., et al. (2001). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, Synopses, (5), 204-205.

Sources

4-Allylphenyl Acetate: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-allylphenyl acetate (also known as chavicol acetate), a synthetic compound with significant applications in the flavor, fragrance, and potentially pharmaceutical industries. This document delves into the compound's physicochemical properties, synthesis methodologies, historical context, and safety profile. Detailed experimental protocols, mechanistic insights, and extensive references are provided to support researchers and professionals in drug development and related fields.

Introduction and Historical Context

4-Allylphenyl acetate (CAS No. 1797-74-6) is an ester characterized by its pleasant honey-like, fruity, and slightly floral aroma.[1] While its precise date of discovery and the identity of its first synthesizer are not definitively documented in readily available literature, its emergence can be situated within the broader expansion of synthetic flavor and fragrance chemistry in the mid-20th century. The Flavor and Extract Manufacturers Association (FEMA) assigned it GRAS (Generally Recognized as Safe) status with FEMA number 2039, indicating its established use in food products.[2] Early toxicological studies, such as one published in Food and Cosmetics Toxicology in 1977, further suggest its presence and use in consumer products during this period.[3]

The development of synthetic methodologies for esters, particularly through Fischer-Speier esterification, provided the foundational chemistry for the creation of a wide array of flavor and fragrance compounds, including 4-allylphenyl acetate. Its structural similarity to naturally occurring phenylpropenes like chavicol and eugenol, found in various essential oils, likely inspired its synthesis as a nature-identical or novel aromatic compound.

Physicochemical and Spectroscopic Properties

4-Allylphenyl acetate is a colorless to pale yellow, slightly viscous liquid under standard conditions.[4] A comprehensive summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Allylphenyl Acetate

| Property | Value | Reference(s) |

| CAS Number | 1797-74-6 | [2] |

| Molecular Formula | C₁₁H₁₂O₂ | [4] |

| Molecular Weight | 176.21 g/mol | [4] |

| Appearance | Colorless to pale yellow, slightly viscous liquid | [4] |

| Odor | Honey, fruity, rum-like | [3] |

| Boiling Point | 239-240 °C at 760 mmHg | [2] |

| Density | 1.037 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.508 | [5] |

| Flash Point | >100 °C (>212 °F) | [3] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [3] |

Spectroscopic analysis is crucial for the unambiguous identification and quality control of 4-allylphenyl acetate. Representative spectral data are summarized below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides characteristic signals for the allyl and phenylacetyl moieties. A reference spectrum is available through suppliers like Sigma-Aldrich (Catalog Number W203904).[2]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum complements the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule.[2]

-

IR (Infrared) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for the ester carbonyl group (C=O stretch) typically around 1735 cm⁻¹, the C-O stretch of the ester, and bands associated with the aromatic ring and the allyl group's C=C double bond.[2]

-

Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[2]

Synthesis of 4-Allylphenyl Acetate

The most common and industrially viable method for the synthesis of 4-allylphenyl acetate is the Fischer-Speier esterification of 4-allylphenol (chavicol) with acetic anhydride or acetyl chloride, or the esterification of phenylacetic acid with allyl alcohol.[4] The latter is a straightforward and widely used laboratory-scale synthesis.

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of 4-allylphenyl acetate from phenylacetic acid and allyl alcohol is an acid-catalyzed esterification reaction. The mechanism, illustrated below, involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to yield the ester.

Caption: Fischer-Speier esterification mechanism for 4-allylphenyl acetate synthesis.

Detailed Laboratory Synthesis Protocol

This protocol describes a typical laboratory-scale synthesis of 4-allylphenyl acetate via Fischer-Speier esterification.

Materials:

-

Phenylacetic acid

-

Allyl alcohol

-

Sulfuric acid (concentrated)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phenylacetic acid (13.6 g, 0.1 mol), allyl alcohol (8.7 g, 0.15 mol), and toluene (100 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) to the reaction mixture.

-

Reflux and Water Removal: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (approximately 3-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 4-allylphenyl acetate.

Expected Yield: 75-85%

Applications

The primary application of 4-allylphenyl acetate is in the flavor and fragrance industry due to its desirable aromatic profile.

-

Flavoring Agent: It is used to impart honey, fruity, and sweet notes to a variety of food products, including baked goods, beverages, and candies.[3] The FEMA GRAS status (No. 2039) permits its use in food under specified limits.[2]

-

Fragrance Ingredient: In perfumery, it is utilized in floral and oriental fragrances to add warmth, sweetness, and a honey-like nuance. It is also found in cosmetics, soaps, and detergents.[1]

-

Research Chemical: 4-Allylphenyl acetate serves as a standard for analytical chemistry and as a starting material or intermediate in organic synthesis.

Safety and Toxicology

The safety of 4-allylphenyl acetate for its intended use in flavors and fragrances has been evaluated by regulatory bodies.

-

Acute Toxicity: It is reported to be harmful if swallowed, in contact with skin, or if inhaled.[3] The oral LD50 in rats is 650 mg/kg.[3]

-

Irritation: It is classified as a skin and eye irritant.[3]

-

Sensitization: There is some evidence to suggest it may cause an allergic skin reaction.[2]

-

Regulatory Status: It is listed on the FDA's list of synthetic flavoring substances and adjuvants (21 CFR 172.515).[2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.[2]

Conclusion

4-Allylphenyl acetate is a well-established synthetic aroma chemical with a long history of safe use in the flavor and fragrance industries. Its synthesis is straightforward, relying on fundamental organic chemistry principles. This technical guide provides a solid foundation for researchers and professionals working with this compound, offering detailed information on its properties, synthesis, and applications. Further research could explore its potential in other areas, such as in the development of novel bioactive molecules, leveraging its unique chemical structure.

References

-

The Good Scents Company. (n.d.). Allyl phenyl acetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15717, Allyl phenylacetate. Retrieved from [Link]

-

Wikipedia. (2021, April 24). Allyl phenylacetate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). Allyl phenoxyacetate. Retrieved from [Link] (Note: While this link is for a related compound, it provides context on the use of such esters in fragrances).

Sources

An In-depth Technical Guide to 4-Allylphenyl Acetate (Chavicol Acetate)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Contextualizing 4-Allylphenyl Acetate in Chemical and Biological Sciences

4-Allylphenyl acetate, systematically known as 4-(prop-2-en-1-yl)phenyl acetate and commonly referred to as chavicol acetate, is an ester of significant interest in natural product chemistry, synthetic organic chemistry, and pharmacology. As the acetylated derivative of chavicol, a prominent constituent of various essential oils, it represents a molecular scaffold that bridges natural abundance with synthetic versatility. This guide provides a comprehensive technical overview intended for the professional scientist. It moves beyond basic data to explore the causality behind synthetic strategies, the principles of analytical validation, and the compound's established and potential biological roles. Our objective is to furnish a document that serves not only as a repository of information but as a practical tool for researchers actively working with or exploring the potential of this multifaceted molecule.

Core Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in any research or development endeavor. These properties dictate everything from appropriate solvent systems and storage conditions to its behavior in biological matrices.

Physicochemical Data Profile

The key identifying and physical characteristics of 4-Allylphenyl acetate are summarized below. This data is essential for its handling, purification, and analytical identification.

| Property | Value | Source |

| IUPAC Name | 4-(prop-2-en-1-yl)phenyl acetate | PubChem |

| Synonyms | Chavicol acetate, p-Allylphenyl acetate, Acetic acid 4-allylphenyl ester | PubChem |

| CAS Number | 140-27-2 | PubChem |

| Molecular Formula | C₁₁H₁₂O₂ | PubChem |

| Molecular Weight | 176.21 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid | ChemicalBook |

| Boiling Point | 245-246 °C (lit.) | ChemicalBook |

| Density | 1.049 g/mL at 25 °C (lit.) | ChemicalBook |

| Refractive Index | n20/D 1.516 (lit.) | ChemicalBook |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, dichloromethane) | ChemicalBook |

Spectroscopic Signature for Structural Verification

Spectroscopic methods provide an unambiguous confirmation of molecular structure and are critical for assessing purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Allylphenyl acetate is highly characteristic. It typically displays two sets of doublets in the aromatic region (approx. δ 7.0-7.3 ppm), indicative of a 1,4-disubstituted benzene ring. A sharp singlet for the three protons of the acetyl methyl group appears upfield (approx. δ 2.3 ppm). The allyl group presents a distinct set of signals: a doublet for the two benzylic protons (–CH₂–Ar) at approximately δ 3.4 ppm, and complex multiplets for the vinyl protons (–CH=CH₂) between δ 5.0 and 6.1 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information, with the ester carbonyl carbon resonating significantly downfield (approx. δ 169 ppm). The aromatic carbons appear in the δ 121-150 ppm range, while the methyl carbon of the acetate is found around δ 21 ppm. The three carbons of the allyl group are typically observed near δ 40 (CH₂), δ 116 (CH₂=), and δ 137 (=CH) ppm.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for both identifying and quantifying 4-allylphenyl acetate in complex mixtures, such as essential oils. Under electron ionization (EI), the molecule exhibits a distinct fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z = 176. A highly characteristic and often abundant fragment is seen at m/z = 134, which corresponds to the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the parent ion. This fragmentation is a classic diagnostic marker for acetate esters.

Synthesis and Mechanistic Rationale

The most direct and widely employed synthesis of 4-allylphenyl acetate is the esterification of its precursor, 4-allylphenol (chavicol). The selection of reagents and conditions is paramount for achieving high yield and purity.

Preferred Synthetic Route: Base-Catalyzed Acetylation

The reaction of 4-allylphenol with an acetylating agent like acetic anhydride in the presence of a base is the most efficient and common laboratory method.

Causality Behind Experimental Choices:

-

Reagent Selection (Acetic Anhydride vs. Acetic Acid): Acetic anhydride is a superior acetylating agent to acetic acid for this transformation. Its carbonyl carbons are more electrophilic due to the presence of the electron-withdrawing acetate leaving group, making it significantly more reactive and allowing the reaction to proceed under milder conditions. This drives the reaction to completion more effectively than an equilibrium-limited Fischer esterification with acetic acid.

-

Role of the Base (Pyridine or Triethylamine): A non-nucleophilic organic base is critical for two mechanistic reasons. First, it acts as a catalyst by deprotonating the weakly acidic phenolic hydroxyl group of 4-allylphenol. This generates a phenoxide anion, which is a much stronger nucleophile than the neutral phenol, thereby dramatically accelerating the rate of attack on the acetic anhydride. Second, the base serves as an acid scavenger, neutralizing the acetic acid byproduct formed during the reaction. This prevents potential side reactions and drives the equilibrium fully towards the product side.

Detailed Experimental Protocol

This protocol provides a self-validating system where reaction progress can be monitored, and the final product can be rigorously purified and characterized.

-

Inert Atmosphere Setup: A dry round-bottom flask is charged with 4-allylphenol (1.0 equivalent) and a magnetic stir bar. The flask is flushed with an inert gas (e.g., nitrogen or argon) to prevent oxidation, and a suitable anhydrous aprotic solvent (e.g., dichloromethane, DCM) is added to dissolve the starting material.

-

Base Addition and Cooling: The solution is cooled to 0 °C using an ice-water bath. This is a crucial step to control the initial exotherm upon addition of the reactive anhydride. Triethylamine (1.2 equivalents) or pyridine is added dropwise with stirring.

-

Acetylation: Acetic anhydride (1.1 equivalents) is added slowly, dropwise, to the cooled, stirring solution. Maintaining a low temperature during addition prevents potential side reactions.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for 2-6 hours.

-

In-Process Control (TLC Monitoring): The reaction is monitored for the consumption of 4-allylphenol using thin-layer chromatography (TLC) with an appropriate solvent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot indicates reaction completion.

-

Aqueous Workup and Quenching: The reaction is carefully quenched by the addition of water. The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with:

-

1 M HCl (aq) to remove the tertiary amine base.

-

Saturated NaHCO₃ (aq) to neutralize and remove any unreacted acetic anhydride and the acetic acid byproduct.

-

Brine (saturated NaCl solution) to remove residual water from the organic phase.

-

-

Drying and Concentration: The isolated organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation or flash column chromatography on silica gel to yield the final 4-allylphenyl acetate as a pure liquid.

Synthesis and Purification Workflow Diagram

Caption: A logical workflow for the synthesis and purification of 4-Allylphenyl acetate.

Applications in Flavor, Fragrance, and Pharmacology

4-Allylphenyl acetate's utility stems from its pleasant aromatic properties and its inherent biological activity as a natural product derivative.

-

Flavor and Fragrance Industry: The primary commercial application of 4-allylphenyl acetate is as a component in flavor and fragrance formulations. Its aroma is often described as sweet, fruity, with honey and spicy undertones. It is used to impart these notes in products ranging from perfumes and cosmetics to food and beverages.[1][2]

-

Pharmaceutical and Biological Research: As a derivative of chavicol, 4-allylphenyl acetate is investigated for a range of biological activities. Phenylpropanoids, the class of compounds to which it belongs, are well-known for their diverse pharmacological effects. Research areas include:

-

Antimicrobial and Antifungal Activity: Like many components of essential oils, it is explored for its potential to inhibit the growth of various microbial pathogens.

-

Anti-inflammatory and Analgesic Potential: Its structural relative, eugenol, possesses well-documented anti-inflammatory and analgesic properties, prompting investigation into similar activities for 4-allylphenyl acetate and its derivatives.

-

Analytical Quality Control Workflows

Rigorous analytical chemistry is non-negotiable for ensuring the identity, purity, and quality of a chemical substance for research or commercial use.

The GC-MS Self-Validating System

For a volatile ester like 4-allylphenyl acetate, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique. It functions as a self-validating system by providing two orthogonal pieces of data in a single analysis.

-

Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., ethyl acetate or hexane).

-

Chromatographic Separation (GC): The sample is injected into the GC, where it is vaporized and travels through a long, thin capillary column (e.g., a 30m DB-5ms). Compounds separate based on their boiling points and interactions with the column's stationary phase. 4-Allylphenyl acetate will elute at a specific, reproducible retention time under constant conditions. This provides the first level of identification and allows for the separation of impurities.

-

Mass Analysis (MS): As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is fragmented. The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern (as described in Section 1.2), provides a definitive molecular fingerprint, confirming the compound's identity.

-

-

Trustworthiness: The combination of a precise retention time (from GC) and a unique mass spectrum (from MS) provides an exceptionally high degree of confidence in the analytical result. Purity is determined by integrating the peak area of the analyte relative to the total area of all peaks in the chromatogram.

Analytical Workflow Diagram

Caption: Standard workflow for identity and purity verification using GC-MS.

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields or chemical splash goggles, and chemically resistant gloves (e.g., nitrile).

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition. Keep the container tightly sealed to prevent degradation.

-

Toxicity: The compound is classified as harmful if swallowed and may cause skin and eye irritation.[2] Always consult the most current Material Safety Data Sheet (MSDS) before handling.

References

-

PubChem Compound Summary for CID 8780, 4-Allylphenyl acetate. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 15717, Allyl phenylacetate (Isomer). National Center for Biotechnology Information. [Link]

-

Allyl phenylacetate - Wikipedia. Wikimedia Foundation. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 4-Allylphenyl Acetate for Research Applications

This guide provides an in-depth overview of the safe handling, storage, and disposal of 4-Allylphenyl acetate (CAS 61499-22-7), also known as chavicol acetate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information to ensure the well-being of laboratory personnel and the integrity of experimental work. In the absence of a comprehensive, single-source Safety Data Sheet (SDS) for this specific compound, this guide compiles and analyzes available data, including information from structurally similar compounds, to offer a thorough understanding of potential hazards and mitigation strategies.

Introduction to 4-Allylphenyl Acetate: A Profile for the Researcher

4-Allylphenyl acetate is an organic compound with a phenyl ring substituted by an allyl group and an acetate moiety.[1] Its molecular formula is C₁₁H₁₂O₂, and it has a molecular weight of 176.21 g/mol .[1] While its primary applications are not extensively documented in readily available literature, its structural motifs are of interest in organic synthesis and medicinal chemistry. Given its ester functionality and the presence of a reactive allyl group, it is crucial for researchers to handle this compound with a comprehensive understanding of its potential reactivity and toxicity.

Chemical Identity and Physical Properties

A clear understanding of the physical and chemical properties of a compound is fundamental to its safe handling. The following table summarizes the key properties of 4-Allylphenyl acetate.

| Property | Value | Source |

| CAS Number | 61499-22-7 | [1] |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pleasant, fruity | [1] |

| Solubility | Low solubility in water; moderately soluble in organic solvents | [1] |

| Storage Temperature | 2-8°C, sealed in a dry environment |

Hazard Identification and Risk Assessment: A Cautious Approach

Due to the limited availability of specific toxicological data for 4-Allylphenyl acetate, a conservative approach to hazard assessment is warranted. This involves considering the potential hazards associated with its functional groups and data from structurally related compounds.

GHS Classification (Inferred)

A formal GHS classification for 4-Allylphenyl acetate is not consistently reported. However, based on the classification of the closely related compound, 1'-Acetoxychavicol Acetate, it is prudent to handle 4-Allylphenyl acetate as a substance with the following potential hazards:

-

Skin Irritation (Category 2) [2]

-

Serious Eye Irritation (Category 2A) [2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation [2]

It is crucial to note that these are inferred classifications and should be treated as a baseline for safe handling procedures until a comprehensive, verified SDS becomes available.

Potential Health Effects

-

Eye Contact: May cause serious irritation, redness, and pain.[2]

-

Skin Contact: May cause skin irritation, redness, and rash.[2] Prolonged or repeated contact should be avoided.

-

Inhalation: May cause respiratory tract irritation.[2] Vapors should not be inhaled.

-

Ingestion: The oral toxicity is not well-established, but ingestion should be avoided.

Fire and Explosion Hazards

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of 4-Allylphenyl acetate, including weighing, transferring, and use in reactions, should be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): Essential for Direct Handling

The following PPE is mandatory when handling 4-Allylphenyl acetate:

-

Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations where splashing is a significant risk.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Gloves should be inspected before each use and replaced immediately if contaminated or damaged.

-

Skin and Body Protection: A laboratory coat should be worn to protect street clothing. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron is recommended.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Caption: Emergency Spill Response Flowchart.

Waste Disposal: Responsible Management

All waste containing 4-Allylphenyl acetate must be treated as hazardous waste.

-

Containerization: Collect all waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "4-Allylphenyl Acetate".

-

Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion: A Commitment to Safety

The responsible use of 4-Allylphenyl acetate in a research setting requires a proactive and informed approach to safety. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound with confidence and minimize risks. This guide serves as a foundational document to be supplemented by institutional safety protocols and the professional judgment of the trained researcher.

References

-

PubChem. 1'-Acetoxychavicol Acetate. National Institutes of Health, National Library of Medicine. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Allylphenyl Acetate

This guide provides a comprehensive overview of the solubility of 4-allylphenyl acetate, a compound of interest in fragrance, flavor, and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, presents detailed experimental methodologies for solubility determination, and offers a substantial dataset of its solubility in a wide range of solvents.

Introduction: The Significance of Solubility in Application

4-Allylphenyl acetate, also known as chavicol acetate, is an ester characterized by its aromatic ring, allyl group, and acetate functional group. Its molecular structure dictates its physicochemical properties, including its solubility, which is a critical parameter influencing its performance in various applications.[1][2] From formulation development in the fragrance industry to its potential use as a synthetic intermediate in drug discovery, understanding and quantifying its solubility is paramount for process optimization, product stability, and bioavailability.

This guide will provide the foundational knowledge and practical protocols to empower researchers to confidently work with 4-allylphenyl acetate and make informed decisions regarding solvent selection and formulation strategies.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules.[3] The molecular structure of 4-allylphenyl acetate presents distinct regions that influence its interaction with different solvents:

-

Aromatic Phenyl Ring: This nonpolar, hydrophobic region favors interactions with other nonpolar solvents through van der Waals forces.

-

Allyl Group: The carbon-carbon double bond in the allyl group contributes to the nonpolar character of the molecule.

-

Acetate Group: The ester functional group (-COO-) introduces polarity to the molecule due to the presence of electronegative oxygen atoms, allowing for dipole-dipole interactions and potential hydrogen bonding with protic solvents.

The overall solubility of 4-allylphenyl acetate in a particular solvent is a balance between these competing structural features.

Predicting Solubility:

A qualitative prediction of solubility can be made by comparing the polarity of 4-allylphenyl acetate with that of the solvent.[4] Generally, it is expected to exhibit good solubility in moderately polar to nonpolar organic solvents and limited solubility in highly polar solvents like water.[1][5]

Physicochemical Properties of 4-Allylphenyl Acetate

A thorough understanding of the physical and chemical properties of 4-allylphenyl acetate is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |

| Molecular Weight | 176.21 g/mol | [1][2] |

| Appearance | Colorless, slightly viscous liquid | [1][2][5] |

| Boiling Point | 239-240 °C at 760 mmHg | [1][2] |

| Density | Approximately 1.037 g/mL at 25 °C | [1] |

| logP (o/w) | 2.661 (estimated) | [5] |

| Water Solubility | 0.35 g/L (350 mg/L) at 25 °C | [6] |

The octanol-water partition coefficient (logP) of approximately 2.66 suggests a preference for lipophilic environments over aqueous ones, corroborating its low water solubility.[5]

Experimental Determination of Solubility

Accurate determination of solubility requires a systematic and well-controlled experimental approach. The following protocol outlines a standard method for quantifying the solubility of 4-allylphenyl acetate in various solvents.

Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol:

Materials:

-

4-Allylphenyl acetate (≥99% purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Magnetic stirrer and stir bars or orbital shaker

-

Constant temperature water bath or incubator

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography with Flame Ionization Detector (GC-FID)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-allylphenyl acetate to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess is visually confirmed by the presence of undissolved solute at the bottom of the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature environment (e.g., 25 °C) and agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Cease agitation and allow the vial to remain undisturbed at the constant temperature for at least 2 hours to allow for the settling of undissolved material.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any microscopic undissolved particles.

-

-

Quantification:

-

Prepare a stock solution of 4-allylphenyl acetate in the chosen solvent with a precisely known concentration.

-

From the stock solution, prepare a series of calibration standards by serial dilution.

-

Analyze the filtered sample and the calibration standards using an appropriate analytical method (HPLC-UV or GC-FID are suitable for this compound).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of 4-allylphenyl acetate in the filtered sample by interpolating its analytical signal on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Solubility Data of 4-Allylphenyl Acetate

The following table summarizes the solubility of 4-allylphenyl acetate in a variety of solvents at 25 °C. This data provides a valuable resource for solvent screening and formulation development.

| Solvent | Solubility (g/L) at 25 °C | Solvent Polarity |

| Highly Polar Solvents | ||

| Water | 0.35 | High |

| Ethylene Glycol | 77.01 | High |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | 576.42 | High |

| N,N-Dimethylformamide (DMF) | 549.84 | High |

| Acetonitrile | 175.52 | Medium-High |

| Acetone | 261.06 | Medium-High |

| Tetrahydrofuran (THF) | 336.58 | Medium |

| Ethyl Acetate | 175.76 | Medium |

| Polar Protic Solvents | ||

| Methanol | 330.8 | High |

| Ethanol | 264.33 | High |

| n-Propanol | 166.83 | Medium |

| Isopropanol | 145.22 | Medium |

| n-Butanol | 141.83 | Medium |

| Acetic Acid | 230.51 | High |

| Nonpolar Solvents | ||

| Dichloromethane | 374.88 | Medium-Low |

| Chloroform | 455.89 | Medium-Low |

| Toluene | 51.71 | Low |

| Cyclohexane | 10.39 | Low |

| n-Hexane | 7.82 | Low |

Data sourced from Scent.vn[6]

Discussion and Interpretation of Results

The experimental data aligns with the theoretical principles of solubility. 4-Allylphenyl acetate demonstrates excellent solubility in a wide range of organic solvents, particularly polar aprotic and polar protic solvents such as DMSO, DMF, methanol, and ethanol.[6] This is attributed to the ability of the acetate group to engage in dipole-dipole interactions with these polar solvents.

Its solubility is moderate in less polar solvents like ethyl acetate and significantly lower in nonpolar aliphatic hydrocarbons such as hexane and cyclohexane.[6] This highlights the importance of the polar acetate group in driving solubility in polar environments. The aromatic ring and allyl group contribute to its solubility in aromatic and chlorinated solvents like toluene, dichloromethane, and chloroform.

The very low solubility in water is a direct consequence of the predominantly nonpolar character of the molecule, which cannot overcome the strong hydrogen bonding network of water.[6]

Conclusion

This technical guide has provided a detailed examination of the solubility of 4-allylphenyl acetate. By understanding the interplay between its molecular structure and solvent properties, researchers can effectively predict and experimentally determine its solubility. The comprehensive dataset and detailed experimental protocol presented herein serve as a valuable resource for scientists and professionals in the fields of chemistry, fragrance science, and pharmaceutical development, enabling more efficient and informed formulation and process design.

References

-

The Good Scents Company. (n.d.). allyl phenyl acetate, 1797-74-6. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Allyl acetate (CAS 591-87-7). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Allyl phenylacetate | C11H12O2 | CID 15717. PubChem. Retrieved from [Link]

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Scent.vn. (n.d.). Allyl phenylacetate (CAS 1797-74-6): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scent.vn. (n.d.). Chavicol (CAS 501-92-8): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

Clark, J. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Mol-Instincts. (n.d.). PHENYL ACETATE 122-79-2 wiki. Retrieved from [Link]

Sources

The Spectroscopic Signature of 4-Allylphenyl Acetate: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 4-Allylphenyl acetate (also known as chavicol acetate), a compound of interest in flavor, fragrance, and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define the molecular identity and structure of this compound.

Introduction

4-Allylphenyl acetate is an ester recognized for its characteristic sweet, herbaceous, and slightly fruity aroma. Beyond its sensory attributes, its chemical structure, featuring a para-substituted aromatic ring with an allyl group and an acetate ester, presents a rich landscape for spectroscopic investigation. Understanding the distinct signals in its NMR, IR, and MS spectra is fundamental for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide will dissect each spectroscopic technique, offering both the theoretical underpinnings and practical insights into the interpretation of the spectral data.

Molecular Structure and Isomerism

It is crucial to distinguish 4-allylphenyl acetate from its isomer, allyl phenylacetate. In 4-allylphenyl acetate, the allyl group is directly attached to the phenyl ring, and the acetate group is an ester substituent on the phenol oxygen. In contrast, allyl phenylacetate features the allyl group as the esterifying alcohol of phenylacetic acid. This structural difference leads to distinct spectroscopic fingerprints.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For 4-Allylphenyl acetate, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable for a complete structural assignment.

Experimental Protocol: NMR Data Acquisition

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of high-purity 4-Allylphenyl acetate in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

-

Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 4-Allylphenyl acetate provides a wealth of information regarding the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.05 - 7.15 | m | 4H | Aromatic H |

| ~5.90 - 6.05 | m | 1H | Allylic CH |

| ~5.00 - 5.15 | m | 2H | Allylic CH₂ |

| ~3.35 | d | 2H | Benzylic CH₂ |

| ~2.28 | s | 3H | Acetyl CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (δ ~7.05 - 7.15): The complex multiplet in this region corresponds to the four protons on the para-substituted benzene ring. The overlapping signals arise from the coupling between adjacent aromatic protons.

-

Allylic CH Proton (δ ~5.90 - 6.05): This multiplet is characteristic of the vinyl proton of the allyl group. Its complex splitting pattern is due to coupling with both the terminal vinyl protons and the benzylic protons.

-

Allylic CH₂ Protons (δ ~5.00 - 5.15): This multiplet represents the two terminal vinyl protons of the allyl group. Their distinct chemical shifts and coupling to the other vinyl proton result in a complex appearance.

-

Benzylic CH₂ Protons (δ ~3.35): The doublet in this region is assigned to the two protons of the methylene group attached to the aromatic ring. The splitting into a doublet is due to coupling with the adjacent allylic CH proton.

-

Acetyl CH₃ Protons (δ ~2.28): The sharp singlet corresponds to the three equivalent protons of the methyl group in the acetate functionality. The absence of splitting indicates no adjacent protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~169.5 | C=O (Ester) |

| ~148.5 | C-O (Aryl) |

| ~137.5 | Allylic CH |

| ~135.0 | C-CH₂ (Aryl) |

| ~129.5 | CH (Aryl) |

| ~121.5 | CH (Aryl) |

| ~116.0 | Allylic CH₂ |

| ~39.5 | Benzylic CH₂ |

| ~21.0 | Acetyl CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (δ ~169.5): The signal in the downfield region is characteristic of the ester carbonyl carbon.

-

Aromatic Carbons (δ ~121.5 - 148.5): Four signals are observed for the six aromatic carbons due to the symmetry of the para-substituted ring. The carbon attached to the oxygen of the ester (C-O) is the most deshielded. The other signals correspond to the protonated aromatic carbons and the carbon bearing the allyl group.

-

Allylic Carbons (δ ~116.0 and ~137.5): The signals for the two sp² hybridized carbons of the allyl group appear in the olefinic region of the spectrum.

-

Benzylic Carbon (δ ~39.5): This signal corresponds to the sp³ hybridized carbon of the methylene group attached to the aromatic ring.

-

Acetyl Methyl Carbon (δ ~21.0): The signal in the upfield region is assigned to the carbon of the acetyl methyl group.

Section 2: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

1. Sample Preparation:

-

For Attenuated Total Reflectance (ATR)-IR, a small drop of the neat liquid sample is placed directly on the ATR crystal.

-

Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

2. Instrumentation and Data Acquisition:

-

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of 4-Allylphenyl acetate displays characteristic absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3080-3010 | C-H stretch (sp²) | Aromatic and Vinyl C-H |

| ~2980-2850 | C-H stretch (sp³) | Allyl and Acetyl C-H |

| ~1760 | C=O stretch | Ester Carbonyl |

| ~1640, ~1610 | C=C stretch | Alkene and Aromatic C=C |

| ~1510 | C=C stretch | Aromatic C=C |

| ~1200 | C-O stretch (ester) | Acetoxy C-O |

| ~915 | =C-H bend (out-of-plane) | Terminal Alkene |

| ~830 | C-H bend (out-of-plane) | para-Disubstituted Aromatic |

Interpretation of the IR Spectrum:

-

C-H Stretching Vibrations: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds involving sp² hybridized carbons (aromatic and vinyl), while those below 3000 cm⁻¹ are due to C-H bonds of sp³ hybridized carbons (allyl and acetyl).

-

Ester Carbonyl Stretch: The strong, sharp absorption band around 1760 cm⁻¹ is a definitive feature of the C=O double bond in the acetate ester group.

-

C=C Stretching Vibrations: The bands around 1640 cm⁻¹ and 1610 cm⁻¹ correspond to the stretching of the carbon-carbon double bonds in the allyl group and the aromatic ring, respectively. The band at ~1510 cm⁻¹ is also characteristic of the aromatic ring.

-